3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one
Description
3,13,23-Triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-12-one is a complex polycyclic compound featuring a hexacyclic backbone with three nitrogen atoms strategically positioned at the 3rd, 13th, and 23rd positions. Its molecular formula, C₂₆H₂₄N₄O₄, and structural complexity (e.g., fused rings and stereochemical features) are derived from PubChem data (CID 15403381) . Additionally, it is structurally related to chromopyrrolic acid derivatives found in the slime mold Lycogala epidendrum, indicating possible natural origins or biosynthetic pathways .
Properties
Molecular Formula |
C20H31N3O |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one |
InChI |
InChI=1S/C20H31N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h10-19,22-23H,1-9H2,(H,21,24) |
InChI Key |
XAQUJDMKZHVUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3C4CNC(=O)C4C5C6CCCCC6NC5C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the hexacyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
BVNP-0197
- Structure: 3,10,17-Triazahexacyclo[13.6.2.0²,¹⁰.0⁴,⁹.0¹²,²².0¹⁹,²³]tricosa-1(21),2,4,6,12,14,19,22-nonaene-11,16,18-trione.
- Key Differences :
- Functional Insights: Demonstrated nanomolar efficacy as a nerve growth factor (NGF) inhibitor via hydrogen bonding with Asn43, Thr92, and Trp99 residues .
K252d (CID 45479522)
- Structure: 3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one.
- Key Differences :
- Functional Insights :
Cocaine-Binding Split-Aptamer Analogues
- Structure : Split-aptamer sequences with conserved triazahexacyclic motifs.
- Key Differences :
- Simpler scaffold lacking fused aromatic systems.
- Functional Insights :
Comparative Data Table
Metabolic Pathways
- The target compound is detected in blood and urine, suggesting renal excretion and hepatic metabolism . In contrast, BVNP-0197’s pharmacokinetics are uncharacterized, though its NGF binding implies blood-brain barrier penetration .
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